molecular formula C10H20ClNO2S B6198279 4-(piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride CAS No. 2680536-39-2

4-(piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B6198279
CAS No.: 2680536-39-2
M. Wt: 253.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride is a compound that features a piperidine ring and a thiane ring. Piperidine is a six-membered heterocycle containing one nitrogen atom, while thiane is a sulfur-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a thiane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The thiane ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways .

Properties

CAS No.

2680536-39-2

Molecular Formula

C10H20ClNO2S

Molecular Weight

253.8

Purity

95

Origin of Product

United States

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